ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound. It has a molecular weight of 195.22 . The compound is a powder in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3,(H,11,12) . This indicates that the compound has a cyclopropyl group attached to the imidazole ring.Physical and Chemical Properties Analysis
Ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate is a powder . It has a molecular weight of 195.22 . The compound’s Inchi Code is 1S/C9H13N3O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3,(H,11,12) .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole compounds have been widely studied for their potential applications in various fields of research and industry. They have a broad range of chemical and biological properties and are used in the development of new drugs . Therefore, Ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate could potentially be used in the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOHEQIAUJUFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.